molecular formula C21H25N3O3 B2646882 N-[2-(2-methoxyphenyl)ethyl]-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1251683-36-9

N-[2-(2-methoxyphenyl)ethyl]-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide

Cat. No.: B2646882
CAS No.: 1251683-36-9
M. Wt: 367.449
InChI Key: NKTAWAMGYHHHIK-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a methylphenyl group, and an imidazolidinone ring, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazolidinone ring, followed by the introduction of the methoxyphenyl and methylphenyl groups. Common reagents used in these reactions include acetic anhydride, methoxybenzene, and methylbenzene under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process requires precise control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: A simpler analog with similar structural features.

    N-(2-methylphenyl)acetamide: Another related compound with a methyl group instead of a methoxy group.

Uniqueness

N-[2-(2-methoxyphenyl)ethyl]-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide stands out due to its unique combination of functional groups and the presence of the imidazolidinone ring. This structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-16-7-9-18(10-8-16)24-14-13-23(21(24)26)15-20(25)22-12-11-17-5-3-4-6-19(17)27-2/h3-10H,11-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTAWAMGYHHHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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